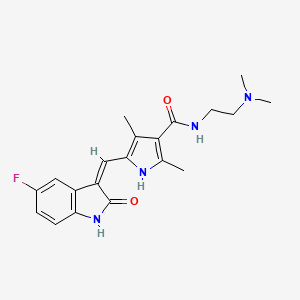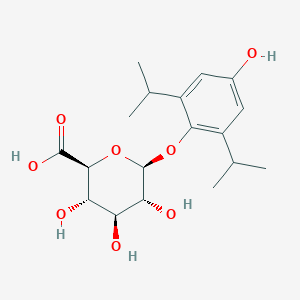
4-Hydroxypropofol 1-O-b-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxypropofol 1-O-b-D-glucuronide is a metabolite of propofol, a widely used intravenous anesthetic agent. This compound is found in human urine and is formed through the glucuronidation of 4-hydroxypropofol. It has been detected using chromatography and UV spectroscopy and is known for its radical scavenging activity .
Biochemical Analysis
Biochemical Properties
4-Hydroxypropofol 1-O-b-D-glucuronide is linked with glucuronidation by the uridine diphosphate glucuronosyltransferases . It has been shown to have radical scavenging activity .
Cellular Effects
This compound has been analyzed for its cytotoxic and anti-inflammatory effects on the cytosol of cultured cells, with promising results .
Molecular Mechanism
The molecular mechanism of this compound is associated with its parent compound, propofol. Propofol is a phenol derivative that is suggested to modulate the sensitivity of capsaicin to the transient receptor potential vanilloid subtype-1 (TRPV1) receptor .
Metabolic Pathways
This compound is a metabolite following rapid clearance of Propofol, linked with glucuronidation by the uridine diphosphate glucuronosyltransferases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxypropofol 1-O-b-D-glucuronide involves the hydroxylation of propofol to form 4-hydroxypropofol, followed by glucuronidation. The hydroxylation is typically catalyzed by cytochrome P-450 enzymes, primarily CYP2B6 and to a lesser extent CYP2C9 . The glucuronidation process is catalyzed by UDP-glucuronosyltransferase 1A9 (UGT1A9) .
Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic reactions using recombinant enzymes or liver microsomes. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxypropofol 1-O-b-D-glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. It can also participate in radical scavenging reactions due to its antioxidant properties .
Common Reagents and Conditions:
Hydroxylation: Catalyzed by cytochrome P-450 enzymes (CYP2B6, CYP2C9).
Glucuronidation: Catalyzed by UDP-glucuronosyltransferase 1A9 (UGT1A9).
Major Products: The major product of these reactions is this compound itself, formed from the glucuronidation of 4-hydroxypropofol .
Scientific Research Applications
4-Hydroxypropofol 1-O-b-D-glucuronide has several applications in scientific research:
Analytical Reagent: Used for the validation of analytical methods in chromatography and UV spectroscopy.
Radical Scavenging Activity: Studied for its antioxidant properties and potential therapeutic applications.
Cytotoxic and Anti-inflammatory Effects: Analyzed for its effects on cultured cells, showing promising results.
Pharmacokinetics: Used in studies to understand the metabolism and clearance of propofol in the human body.
Mechanism of Action
The primary mechanism of action of 4-Hydroxypropofol 1-O-b-D-glucuronide involves its role as a metabolite of propofol. It is formed through the hydroxylation of propofol by cytochrome P-450 enzymes, followed by glucuronidation by UDP-glucuronosyltransferase 1A9 . This compound is then excreted in the urine, contributing to the clearance of propofol from the body .
Comparison with Similar Compounds
4-Hydroxypropofol-4-O-b-D-glucuronide: Another glucuronidated metabolite of 4-hydroxypropofol.
Propofol Glucuronide: A direct glucuronidation product of propofol.
Uniqueness: 4-Hydroxypropofol 1-O-b-D-glucuronide is unique due to its specific formation pathway involving both hydroxylation and glucuronidation. Its radical scavenging activity and potential therapeutic applications further distinguish it from other metabolites .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2,6-di(propan-2-yl)phenoxy]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O8/c1-7(2)10-5-9(19)6-11(8(3)4)15(10)25-18-14(22)12(20)13(21)16(26-18)17(23)24/h5-8,12-14,16,18-22H,1-4H3,(H,23,24)/t12-,13-,14+,16-,18+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSNDZGMSQTRGL-RUKPJNHUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

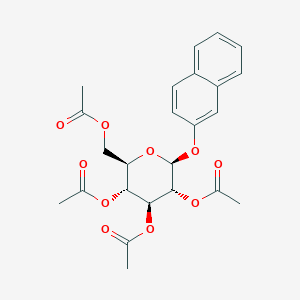

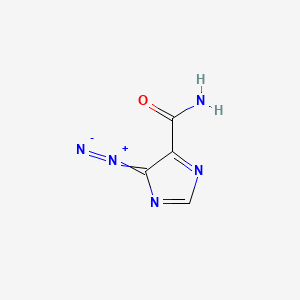
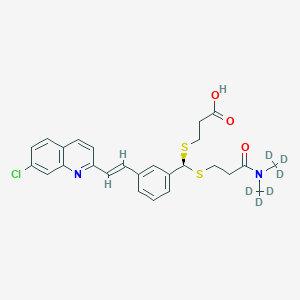

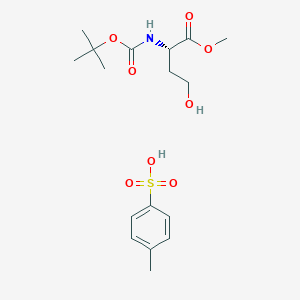

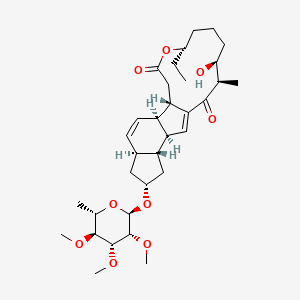
![cis-5-Fluoro-1-[2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1,3-oxathiolan-5-YL]-2,4(1H,3H)-pyrimidinedione](/img/structure/B1140630.png)
